
Riccardin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Riccardin C is a macrocyclic bis(bibenzyl) compound, known for its unique structural properties and biological activities. It is a secondary metabolite isolated from various plant species, including the Siberian cowslip subspecies Primula veris subsp. macrocalyx, Reboulia hemisphaerica, and the Chinese liverwort Plagiochasma intermedium
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Riccardin C was first achieved in 2005. The synthesis involves a key macrocyclization step facilitated by palladium-catalyzed intramolecular Suzuki-Miyaura coupling . The synthetic route typically includes the following steps:
- Formation of the bibenzyl units through standard organic synthesis techniques.
- Coupling of these units using palladium-catalyzed reactions to form the macrocyclic structure.
- Final deprotection and purification steps to yield this compound.
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthesis in a laboratory setting provides a foundation for potential scale-up. The use of palladium-catalyzed coupling reactions is crucial, and optimizing these conditions for larger-scale production would be a key focus.
Chemical Reactions Analysis
Types of Reactions: Riccardin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives, depending on the substituent introduced.
Scientific Research Applications
Riccardin C has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrocyclic bis(bibenzyl) structures and their reactivity.
Biology: Investigated for its antifungal and antibacterial properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Riccardin C exerts its effects involves interaction with various molecular targets and pathways:
Molecular Targets: this compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in inflammation and cancer progression.
Comparison with Similar Compounds
Cavicularin: Another macrocyclic bis(bibenzyl) compound with similar structural features but different biological activities.
Marchantin A: A related bis(bibenzyl) compound with notable antifungal properties.
Uniqueness of Riccardin C: this compound stands out due to its specific biological activities and the unique macrocyclic structure that influences its reactivity and interactions with biological targets. Its synthesis also presents unique challenges and opportunities for developing new synthetic methodologies .
Properties
CAS No. |
84575-08-6 |
|---|---|
Molecular Formula |
C28H24O4 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,16,24-triol |
InChI |
InChI=1S/C28H24O4/c29-22-9-13-24-21(17-22)8-3-18-4-10-23(11-5-18)32-28-16-20(7-14-26(28)30)2-1-19-6-12-25(24)27(31)15-19/h4-7,9-17,29-31H,1-3,8H2 |
InChI Key |
JMKSVONWZFVEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


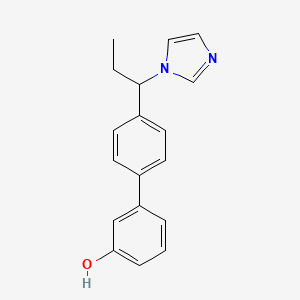
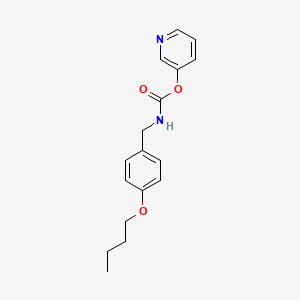
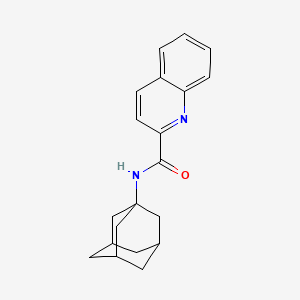
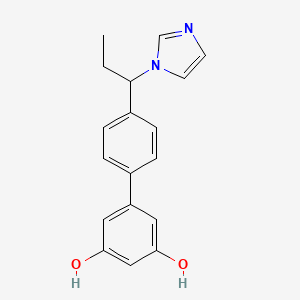
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B10852856.png)
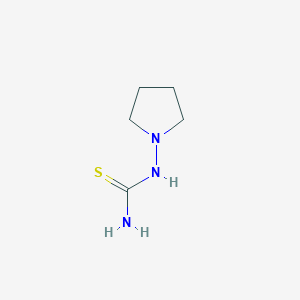
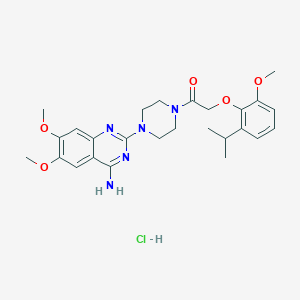

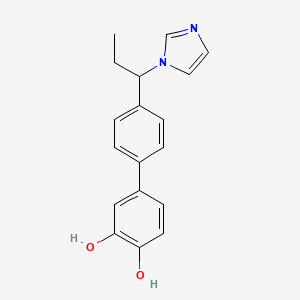
![[4-Chloro-2-({1-[(4-chlorophenyl)sulfonyl]-3,7-dioxo-1,4-diazepan-6-yl}methyl)phenoxy]acetic acid](/img/structure/B10852887.png)
![(6aS)-1,9,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-2-olate](/img/structure/B10852892.png)
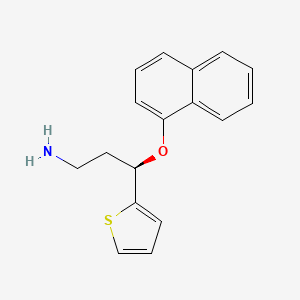
![Ethyl 15-chloro-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B10852907.png)
![(6aR,12bR)-6-Methyl-5,6,6a,7,8,12b-hexahydro-benzo[a]phenanthridine-9,10-diol](/img/structure/B10852922.png)
